1,3-Diazaspiro(4.4)nonan-2-one, 1-benzyl-
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Overview
Description
1,3-Diazaspiro(4.4)nonan-2-one, 1-benzyl- is a chemical compound known for its unique spirocyclic structure. This compound features a spiro junction where two rings share a single atom, creating a rigid and stable framework. The presence of the benzyl group adds to its chemical versatility, making it a valuable compound in various fields of research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Diazaspiro(4.4)nonan-2-one, 1-benzyl- typically involves the reaction of appropriate amines with cyclic ketones under controlled conditions. One common method includes the cyclization of N-benzyl-1,3-diaminopropane with a suitable ketone, followed by purification steps to isolate the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as solvent extraction, crystallization, and distillation to obtain the final product in a commercially viable form .
Chemical Reactions Analysis
Types of Reactions
1,3-Diazaspiro(4.4)nonan-2-one, 1-benzyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the benzyl group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
1,3-Diazaspiro(4.4)nonan-2-one, 1-benzyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1,3-Diazaspiro(4.4)nonan-2-one, 1-benzyl- involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. This compound may inhibit or activate certain pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Butyl-1,3-diazaspiro(4.4)non-1-en-4-one: Another spirocyclic compound with similar structural features.
7-Benzyl-2,7-diazaspiro(4.4)nonan-3-one: Shares the spirocyclic core but differs in the position of the benzyl group.
1,3-Diazaspiro(4.4)nonane-2,4-dithione: Contains additional sulfur atoms, altering its chemical properties.
Uniqueness
1,3-Diazaspiro(4.4)nonan-2-one, 1-benzyl- stands out due to its specific substitution pattern and the presence of the benzyl group, which imparts unique reactivity and potential biological activity. Its rigid spirocyclic structure also contributes to its stability and versatility in various applications .
Properties
CAS No. |
111964-37-5 |
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Molecular Formula |
C14H18N2O |
Molecular Weight |
230.31 g/mol |
IUPAC Name |
1-benzyl-1,3-diazaspiro[4.4]nonan-2-one |
InChI |
InChI=1S/C14H18N2O/c17-13-15-11-14(8-4-5-9-14)16(13)10-12-6-2-1-3-7-12/h1-3,6-7H,4-5,8-11H2,(H,15,17) |
InChI Key |
XUGFIAZILZFJSS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)CNC(=O)N2CC3=CC=CC=C3 |
Origin of Product |
United States |
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